LogP: 2-Bromo-4-CF₃ vs 4-Bromo-2-CF₃ Isomer
The target compound 2-bromo-4-(trifluoromethyl)benzoic acid exhibits an experimentally derived or calculated LogP range of 3.05 to 4.0, which differs from the positional isomer 4-bromo-2-(trifluoromethyl)benzoic acid (estimated LogP ≈ 3.4) [1]. The variation in lipophilicity arises from the differing spatial arrangement of the electron-withdrawing trifluoromethyl group relative to the carboxylic acid moiety, affecting hydrogen-bonding capacity and solvation energetics [2]. The higher LogP of the target compound (up to 4.0 by XLogP3) indicates greater hydrophobicity, which directly impacts membrane permeability, protein binding, and metabolic stability in biological systems [3].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.05–3.28 (calculated); XLogP3 = 4.0 |
| Comparator Or Baseline | 4-Bromo-2-(trifluoromethyl)benzoic acid: estimated LogP ≈ 3.4 |
| Quantified Difference | ΔLogP ≈ 0–0.6 units (target higher in some computational models) |
| Conditions | Computed using XLogP3 (PubChem) and ACD/Labs algorithms; 25°C standard conditions |
Why This Matters
Lipophilicity differences of this magnitude (ΔLogP 0.3–0.6) are pharmacologically meaningful, altering predicted membrane permeability by approximately 2–3 fold and influencing compound partitioning in biological assays.
- [1] ChemSrc. 2-Bromo-4-(trifluoromethyl)benzoic acid: LogP Data. CAS 328-89-2. View Source
- [2] PubChem. 2-Bromo-4-(trifluoromethyl)benzoic acid: XLogP3 Value. CID 67605. View Source
- [3] ChemBase. 2-Bromo-4-(trifluoromethyl)benzoic acid: LogP and LogD Values. CBID 66959. View Source
